3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone

Description

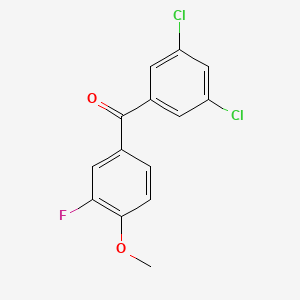

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3 and 5 positions of one benzene ring, a fluorine atom at the 3' position, and a methoxy group at the 4' position of the second benzene ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. It is commercially available through suppliers like CymitQuimica (CAS: 1333960-50-1, 95% purity) and AK Scientific (CAS: 951886-12-7, 95% purity) .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBOZFBQHZZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichloroanisole and 3-fluorobenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in halogen type, substitution positions, and additional functional groups. Key comparisons include:

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

- Substituents : Chlorine at 3 and 5 positions; methyl groups at 3' and 5'; methoxy at 4'.

- Applications : Used in organic synthesis and material science (CymitQuimica Ref: 10-F202045) .

4-Bromo-3'-fluoro-4'-methoxybenzophenone

- Substituents : Bromine at 4 position; fluorine at 3'; methoxy at 4'.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic properties and binding interactions. Highlighted in safety data sheets for industrial applications .

3,5-Dichloro-3'-fluoro-4'-hydroxy-biphenyl-4-carbaldehyde oxime

- Substituents : Hydroxy group replaces methoxy (4'); oxime functional group added.

- Studied for ERβ receptor interactions in drug development .

Data Table: Comparative Overview of Key Compounds

¹ CAS number discrepancy noted between sources; confirm with suppliers for accuracy.

Functional and Application Differences

- Electron-Withdrawing Effects : Fluorine and chlorine in the target compound enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. Bromine in analog B offers weaker electron withdrawal but greater polarizability .

- Steric Hindrance : Dimethyl groups in analog A reduce accessibility to reactive sites, limiting utility in tightly regulated molecular interactions .

Research and Industrial Relevance

- Analog C’s ERβ activity underscores therapeutic promise .

- Material Science: Halogenated benzophenones serve as photoinitiators and UV stabilizers; bromine analogs may offer enhanced thermal stability .

Notes and Limitations

Biological Activity

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone (DCFM) is a synthetic organic compound belonging to the benzophenone family. Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom on the benzene rings along with a methoxy group, contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of DCFM, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H9Cl2FO2

- Molecular Weight : 299.12 g/mol

- Structure : The compound's structure includes:

- Two chlorine substituents at the 3 and 5 positions.

- A fluorine atom at the 3' position.

- A methoxy group at the 4' position.

Antimicrobial Properties

Research indicates that DCFM exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of DCFM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DCFM could be effective against resistant strains of bacteria, warranting further investigation into its potential as a therapeutic agent.

Anticancer Properties

DCFM has also been studied for its anticancer effects. In vitro assays have demonstrated its ability to reduce cell viability in cancer cell lines such as PC-3 (prostate cancer) and DU145 (another prostate cancer line).

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated DCFM's cytotoxic effects using an MTT assay over different time intervals (24, 48, and 72 hours). The results are summarized below:

Table 2: Cytotoxicity of DCFM on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The data indicate that PC-3 cells are more sensitive to DCFM than DU145 cells, suggesting a potential pathway for targeted cancer therapies.

The mechanism by which DCFM exerts its biological effects involves interactions with specific molecular targets within cells. It is hypothesized that DCFM may act as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways and gene expression regulation.

Proposed Pathways

- Signal Transduction : DCFM may interfere with signaling pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : The compound could inhibit enzymes critical for cancer cell metabolism.

- Gene Expression Modulation : DCFM may influence the expression of genes associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.